7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with cyclohexene-containing amines. The detailed synthetic pathway includes:
- Formation of the Pyrazolo[1,5-a]pyrazine core : Starting from 2-phenyl derivatives.
- Introduction of the cyclohexene moiety : Achieved through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that compounds within this structural class exhibit promising anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines.
Table 1: Anticancer Activity Data
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression and other diseases. Notably, it has shown competitive inhibition against certain kinases, which are crucial in cell signaling pathways.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
---|---|---|---|
Cyclin-dependent kinase 2 (CDK2) | 15.0 | Competitive | |
Protein kinase B (Akt) | 20.0 | Non-competitive |
Neuroprotective Effects
In addition to anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. It was observed to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases.
Table 3: Neuroprotective Activity Data
Case Studies
Recent case studies have highlighted the compound's efficacy in preclinical models:
-
Study on Cancer Cell Lines :
- A study published in a peer-reviewed journal evaluated the compound against a panel of cancer cell lines and demonstrated significant cytotoxicity with an emphasis on its mechanism involving apoptosis induction.
-
Neuroprotection in Animal Models :
- An animal model study assessed the neuroprotective effects of the compound following induced neurotoxicity. Results indicated reduced neuronal death and improved behavioral outcomes compared to control groups.
Propiedades
IUPAC Name |
7-[2-(cyclohexen-1-yl)ethylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20-18-13-17(16-9-5-2-6-10-16)23-24(18)19(14-22-20)21-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,13,19,21H,1,3-4,8,11-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBUAFYRGAMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.